Physicochemical Feature Comparison with Tyrosinase‑IN‑31 – Molecular Weight, Lipophilicity, and Polar Surface Area
The title compound (MW 323.4 g/mol, clogP 3.24, TPSA 56.99 Ų, 0 HBD, 4 HBA, 4 rotatable bonds) is lighter and more lipophilic than its 6,7‑dimethoxy analog Tyrosinase‑IN‑31 (MW 383.5 g/mol, TPSA 75.2 Ų, 0 HBD, 6 HBA, 6 rotatable bonds) [REFS‑1][REFS‑2]. The 60 g/mol difference in MW and the loss of two methoxy oxygen H‑bond acceptors translate to a higher predicted membrane permeability and lower free fraction for the title compound, suggesting altered CNS penetration and oral absorption profiles [REFS‑3].
| Evidence Dimension | Molecular weight / TPSA / clogP / HBA / rotatable bonds |
|---|---|
| Target Compound Data | MW 323.4 g/mol; TPSA 56.99 Ų; clogP 3.24; HBA 4; rot. bonds 4 |
| Comparator Or Baseline | Tyrosinase‑IN‑31: MW 383.5 g/mol; TPSA 75.2 Ų; HBA 6; rot. bonds 6 |
| Quantified Difference | ΔMW ‑60.1 g/mol; ΔTPSA ‑18.2 Ų; ΔHBA ‑2; Δrot. bonds ‑2 |
| Conditions | Calculated properties (sildrug / PubChem). |
Why This Matters
These physicochemical differences predict divergent ADME behavior (e.g., membrane permeability, CNS distribution), making the title compound a useful comparator for isolating the contribution of methoxy substituents to pharmacokinetics.
- [1] sildrug.ibb.waw.pl. Calculated properties for the title compound. View Source
- [2] PubChem. Tyrosinase‑IN‑31 (CID ????????) – Computed Properties. View Source
- [3] Pajouhesh H, Lenz GR. NeuroRx. 2005;2(4):541‑553. CNS drug design principles. View Source
